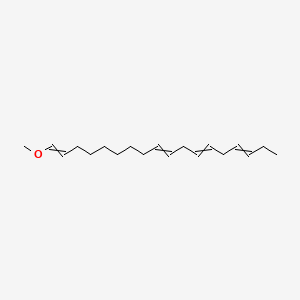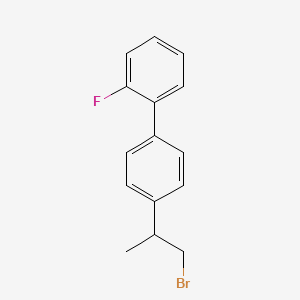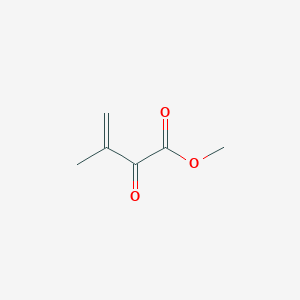
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce a fully saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene has several scientific research applications:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E,9E,12E,15E)-1-Hydroxy-1,9,12,15-octadecatetraene
- (1E,9E,12E,15E)-1-Amino-1,9,12,15-octadecatetraene
Uniqueness
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different functional groups, such as hydroxyl or amino groups.
Eigenschaften
CAS-Nummer |
56847-00-8 |
|---|---|
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
1-methoxyoctadeca-1,9,12,15-tetraene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h4-5,7-8,10-11,18-19H,3,6,9,12-17H2,1-2H3 |
InChI-Schlüssel |
LMYVIYZAMZTEJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCC=COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)











